molecular formula C29H35NO5 B1665659 (4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid CAS No. 81443-73-4

(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid

Cat. No. B1665659
CAS RN: 81443-73-4
M. Wt: 477.6 g/mol
InChI Key: IOFUFYLETVNNRF-FKQKSGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,5R)-AH23848 is a (4Z)-7-{5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl}hept-4-enoic acid in which the stereocentres at positions 1, 2 and 5 have S-, S- and R-configuration respectively. It is a conjugate acid of a (1S,2S,5R)-AH23848(1-). It is an enantiomer of a (1R,2R,5S)-AH23848.

Scientific Research Applications

Thromboxane Receptor Blockade

The compound is identified as a potent, specific thromboxane receptor-blocking drug, referred to as AH23848. It's used in clinical studies to clarify the pathophysiological role of thromboxane A2 in occlusive vascular diseases. Its properties make it a valuable tool in elucidating the physiological or pathological roles of thromboxane A2 (Brittain et al., 1985).

Alkaline Stability Studies

In a study focusing on a closely related compound, the kinetics of hydrolysis under alkaline conditions revealed an unexpected intramolecular hydride transfer from a carbon atom carrying a strongly electron-withdrawing trifluoromethyl substituent. This study contributes to understanding the behavior of similar compounds under alkaline conditions (Longridge & Nicholson, 1990).

Synthesis of Novel Antagonists

This compound has been used in the synthesis of novel series containing potent 5HT1B antagonists. The synthesis facilitates late-stage diversification, contributing to the development of new pharmacological agents (Horchler et al., 2007).

Endophytic Fungus Research

Studies on endophytic fungi like Cylindrocarpon obtusisporum, have led to the isolation of new compounds structurally related to this chemical. Such research aids in the exploration of novel substances with potential pharmaceutical applications (Yu, Zhu, & Du, 2010).

Investigation in Anticancer Research

Research involving derivatives of this compound has been significant in cancer treatment studies. It serves as an important intermediate in the synthesis of biologically active compounds with potential anticancer properties (Wang et al., 2016).

properties

CAS RN

81443-73-4

Product Name

(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid

Molecular Formula

C29H35NO5

Molecular Weight

477.6 g/mol

IUPAC Name

(Z)-7-[(1S,2S,5R)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid

InChI

InChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1-5,8-9,12-15,25,27,29H,6-7,10-11,16-21H2,(H,32,33)/b2-1-/t25-,27-,29+/m1/s1

InChI Key

IOFUFYLETVNNRF-FKQKSGFWSA-N

Isomeric SMILES

C1COCCN1[C@H]2[C@@H]([C@@H](CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CC/C=C\CCC(=O)O

SMILES

C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)O

Canonical SMILES

C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7-(5-(((1,1-biphenyl)-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl)-4-heptanoic acid
AH 23848
AH 23848B
AH-23848
AH23848

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid
Reactant of Route 2
(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid
Reactant of Route 3
(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid
Reactant of Route 4
Reactant of Route 4
(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid
Reactant of Route 5
Reactant of Route 5
(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid
Reactant of Route 6
(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid

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